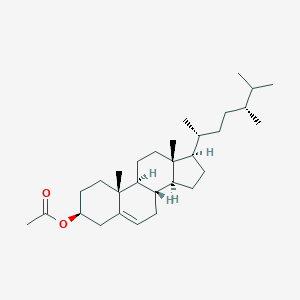

Campesteryl acetate

Description

Structure

3D Structure

Properties

CAS No. |

1900-53-4 |

|---|---|

Molecular Formula |

C30H50O2 |

Molecular Weight |

442.7 g/mol |

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |

InChI |

InChI=1S/C30H50O2/c1-19(2)20(3)8-9-21(4)26-12-13-27-25-11-10-23-18-24(32-22(5)31)14-16-29(23,6)28(25)15-17-30(26,27)7/h10,19-21,24-28H,8-9,11-18H2,1-7H3/t20-,21-,24+,25+,26-,27+,28+,29+,30-/m1/s1 |

InChI Key |

JOBAYBRAHVTSSW-NTUCOQBPSA-N |

SMILES |

CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C |

Isomeric SMILES |

C[C@H](CC[C@@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C |

Canonical SMILES |

CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C |

Synonyms |

campesterol acetate |

Origin of Product |

United States |

Biogeochemical Distribution and Endogenous Occurrence of Campesteryl Acetate

Prevalence in Plant Species (e.g., Zea mays, Litsea sericea, Cucurbita moschata, rice, wheat)

Campesteryl acetate (B1210297) is a naturally occurring phytosterol derivative found in a variety of plant species. Its presence has been documented in maize (Zea mays) and the tropical evergreen Litsea sericea. Current time information in Grad Rijeka, HR. In maize, campesteryl acetate has been specifically identified in the primary roots, alongside its unacetylated form, campesterol (B1663852), which serves as a biosynthetic precursor to brassinosteroids. frontiersin.org

In pumpkin (Cucurbita moschata), particularly in the seeds, this compound is found as a minor component of the unsaponifiable material in the seed oil, constituting approximately 2–3% of this fraction. cerealsgrains.org Research on pumpkin seeds has also identified campestanyl acetate, the saturated form of this compound, confirming the presence of campestanol (B1668247) as a brassinosteroid precursor. nih.gov

While direct evidence for endogenous this compound in rice (Oryza sativa) and wheat (Triticum aestivum) is less pronounced in literature, the campesteryl moiety is a key component of complex lipids in these cereals. In rice, campesteryl ferulate is a major constituent of the γ-oryzanol mixture found predominantly in the bran. thaiscience.infoeuropeanreview.orgresearchgate.netnih.gov Similarly, in wheat, campesteryl derivatives are found among the fatty acid steryl esters, and campesteryl ferulate is a known component of the steryl ferulate fraction, which is concentrated in the bran. acs.orgethz.chacs.orgresearchgate.net The presence of campesterol and its ferulic acid ester in these grains suggests a potential for the corresponding acetate ester to be present, though it is less commonly reported as a major endogenous form compared to the ferulate.

Table 1: Documented Occurrence of this compound and Related Compounds in Selected Plant Species

| Plant Species | Common Name | Compound(s) Identified | Plant Part/Fraction | Reference(s) |

|---|---|---|---|---|

| Zea mays | Maize / Corn | This compound, Campesteryl ferulate | Primary Roots, Bran | Current time information in Grad Rijeka, HR.frontiersin.orgcerealsgrains.org |

| Litsea sericea | - | This compound | Not specified | Current time information in Grad Rijeka, HR. |

| Cucurbita moschata | Pumpkin | This compound (2-3% of unsaponifiables) | Seeds / Seed Oil | cerealsgrains.orgnih.gov |

| Oryza sativa | Rice | Campesteryl ferulate (as a major component of γ-oryzanol) | Bran, Spikelets | thaiscience.infonih.gov |

| Triticum aestivum | Wheat | Campesteryl ferulate, Campesteryl derivatives | Bran, Whole Grain | acs.orgethz.chacs.org |

Characterization of this compound as a Component of Complex Lipid Matrices (e.g., γ-Oryzanol, Steryl Ferulates)

This compound is structurally related to components of significant lipid matrices found in plants, such as γ-oryzanol and the broader class of steryl ferulates. These complex lipids are primarily esters of sterols and triterpene alcohols with phenolic acids, most notably ferulic acid.

γ-Oryzanol, found in high concentrations in rice bran oil, is not a single compound but a mixture of ferulic acid esters. nih.goveuropeanreview.orgmdpi.com The predominant components of this mixture are cycloartenyl ferulate, 24-methylenecycloartanyl ferulate, campesteryl ferulate, and β-sitosteryl ferulate. thaiscience.infoeuropeanreview.orgresearchgate.net In this context, campesteryl ferulate, not this compound, is the direct and significant constituent of the γ-oryzanol matrix. This compound may be used analytically as a derivative for the identification of campesterol or may exist as a biosynthetic intermediate in the plant, but it is not considered a primary component of the γ-oryzanol complex itself.

Steryl ferulates are a class of phytochemicals present in the bran of various cereals, including wheat, rye, and corn. ethz.chresearchgate.netnih.gov In wheat, the main steryl ferulates are campestanyl ferulate and sitostanyl ferulate, with campesteryl ferulate also being present in smaller amounts (10-20% of total steryl ferulates). ethz.chresearchgate.net These compounds consist of a sterol (like campesterol) linked to ferulic acid via an ester bond. This compound shares the same sterol backbone (campesterol) but is esterified with an acetyl group instead of a feruloyl group. This structural similarity places it within the broader family of steryl esters found in these plant tissues.

Table 2: Major Ferulate Components of γ-Oryzanol in Rice Bran

| Component | Type | Approximate Abundance in γ-Oryzanol | Reference(s) |

|---|---|---|---|

| 24-Methylene-cycloartanyl ferulate | Triterpene Alcohol Ferulate | ~30-38% | thaiscience.infoeuropeanreview.org |

| Cycloartenyl ferulate | Triterpene Alcohol Ferulate | ~26-32% | thaiscience.infoeuropeanreview.org |

| Campesteryl ferulate | Steryl Ferulate | ~17-23% | thaiscience.infoeuropeanreview.org |

| β-Sitosteryl ferulate | Steryl Ferulate | ~8% | europeanreview.org |

Subcellular Localization and Tissue-Specific Distribution within Vegetal Organisms

The distribution of this compound and its related compounds is not uniform throughout the plant; it demonstrates clear tissue-specificity. In maize (Zea mays), this compound has been specifically localized to the primary roots. frontiersin.org In pumpkin (Cucurbita moschata), it is concentrated in the seeds. cerealsgrains.orgnih.gov

For cereals like rice and wheat, the related steryl ferulates, including the campesteryl forms, are overwhelmingly located in the outer layers of the grain. Studies on rice have shown that γ-oryzanol is enriched in the bran, specifically within the aleurone and sub-aleurone layers. nih.govnottingham.ac.uk Further research has identified campesteryl ferulate as a spikelet-specific compound in rice. Similarly, in wheat, steryl ferulates are highly concentrated in the bran fractions. acs.org

Detailed information on the specific subcellular localization of this compound is limited in the available scientific literature. However, plant lipids, particularly in storage tissues like bran and seeds, are typically found in specialized organelles called oil bodies or oleosomes, which are located in the cytoplasm. nottingham.ac.ukcore.ac.uk It is plausible that steryl esters like this compound are stored within these lipid-rich structures, although direct experimental evidence for this specific compound's subcellular placement is not extensively documented. Research on the localization of enzymes involved in sterol metabolism often points to the endoplasmic reticulum (ER) and plasma membrane as key sites of synthesis and transport. frontiersin.orgmdpi.com

Advanced Methodologies for the Extraction, Isolation, and Chromatographic Purification of Campesteryl Acetate

Sophisticated Solvent-Based Extraction Protocols

Effective extraction is the foundational step, and various solvent-based techniques have been developed to selectively target acylated sterols, including campesteryl acetate (B1210297).

Supercritical Fluid Extraction (SFE), particularly with supercritical carbon dioxide (SC-CO₂), represents an environmentally conscious approach for extracting lipids, including acylated sterols, from plant materials. This method is often followed by saponification and further chromatographic purification to isolate the sterols. fishersci.se SFE has been successfully applied to extract oils from corn bran, leading to fractions enriched in ferulate-phytosterol esters, which are a class of acylated sterols. guidetopharmacology.org The principle relies on the tunable solvent power of supercritical CO₂, which can be adjusted by varying pressure and temperature, allowing for selective extraction of nonpolar compounds like sterol esters. guidetopharmacology.org

Subcritical Liquefied Dimethyl Ether (SUBLDME) extraction has emerged as a promising alternative to conventional organic solvents like hexane (B92381) for the extraction of bio-oils rich in phytosterols (B1254722). clinisciences.com Dimethyl ether (DME) is considered a safe solvent for food-grade applications and offers several advantages, including high diffusivity and lower operating pressures compared to SC-CO₂, making it a more economical option. nih.govciteab.com SUBLDME has demonstrated superior performance in terms of oil yield and total phytosterol content when extracting from sources like rice bran, compared to supercritical CO₂ extraction. clinisciences.com For instance, SUBLDME extraction of red rice bran yielded a high total phytosterol content of 1784.17 mg/100 g. clinisciences.com This technique is also effective for extracting lipids from wet biomass, simultaneously achieving dewatering. uni.lu

Key findings regarding SUBLDME extraction of phytosterols from sugar mill by-products are summarized below:

| By-product Source | Total Phytosterol Content (mg/100 g) |

| Filter Mud | 20,878.75 citeab.com |

| Sugarcane Leaves | 10,147.75 citeab.com |

Traditional organic solvent extraction remains a widely used method for isolating phytosterols and their esters. Common solvents include chloroform-methanol, chloroform-methanol-water, n-hexane, methylene (B1212753) chloride (dichloromethane), and acetone. fishersci.se These methods often involve sequential extraction based on solvent polarity. For example, n-hexane and dichloromethane (B109758) are nonpolar solvents frequently employed in maceration processes for initial extraction. wikipedia.org While n-hexane, methylene chloride, ethanol (B145695), and isopropanol (B130326) have shown high efficiency (>95%) in extracting free phytosterols and phytosteryl fatty-acid esters, increasing solvent polarity improves the extraction of more polar conjugates like steryl glycosides and acylated steryl glycosides. guidetopharmacology.org

A study involving the extraction of bioactive compounds from Thymus vulgaris leaves and twigs using various solvents showed differing extraction yields:

| Solvent | Extract Yield (%) |

| Methanol | 5.62 flybase.org |

| Dichloromethane | 1.35 flybase.org |

Furthermore, column chromatography using an ethyl acetate extract has successfully yielded specific acylated sterols such as campesteryl palmitate and a mixture containing campesterol (B1663852), brassicasterol, β-sitosterol, and stigmasterol (B192456). wikipedia.orgnih.gov

High-Resolution Chromatographic Separation Strategies

Following extraction, chromatographic techniques are indispensable for the high-resolution separation and purification of campesteryl acetate from complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and purification of various forms of phytosterols, including steryl fatty acid esters like this compound. nih.gov Advanced HPLC configurations significantly enhance resolution and purity.

Preparative Recycle HPLC: This technique is particularly effective for purifying compounds with similar retention characteristics. It involves recirculating unresolved peaks back through the column multiple times, effectively increasing the column length and resolution without consuming additional solvent. This approach has been successfully utilized to isolate campesteryl ferulate and epi-campesteryl ferulate with purities exceeding 99% using a combination of ODS silica (B1680970) and cholester packed columns.

Reversed-Phase ODS HPLC: Reversed-phase (RP) HPLC, often employing octadecyl silica (ODS) stationary phases, is widely used due to its versatility in separating a broad range of compounds based on their hydrophobicity. This mode is crucial for the purification of sterol esters. For example, semi-preparative HPLC with a reversed-phase stationary phase has been used for the purification of natural products.

HPLC-UV-MS: Coupling HPLC with detectors such as Ultraviolet (UV) and Mass Spectrometry (MS) provides powerful capabilities for identification and quantification during purification. HPLC-UV-MS allows for real-time monitoring of the separation process, enabling targeted isolation of compounds and confirmation of their molecular weight and structure.

Gas Chromatography (GC) is the most prevalent analytical method for determining the content and composition of phytosterols. nih.gov When coupled with Mass Spectrometry (GC-MS), it becomes an invaluable tool for the comprehensive separation, identification, and quantification of acylated sterol fractions. nih.gov

For GC analysis, sterols are typically derivatized to improve their volatility, peak shape, and detector response. Common derivatization methods include the formation of trimethylsilyl (B98337) (TMS) ethers or sterol acetates. While acetylation with acetic anhydride (B1165640) was historically common, silylation using reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA) is now more frequently employed. nih.gov

GC-MS analysis has been used to quantify components within sterol mixtures. For example, a mixture of brassicasterol, campesterol, β-sitosterol, and stigmasterol was analyzed by GC-MS after acetylation, revealing their relative concentrations:

| Sterol | Relative Concentration (%) |

| Brassicasterol | 8.74 wikipedia.org |

| Campesterol | 22.8 wikipedia.org |

| β-Sitosterol | 18.30 wikipedia.org |

| Stigmasterol | 29.20 wikipedia.org |

GC has also been used for the direct estimation of saturated steryl esters, with campesteryl palmitate and sitosteryl palmitate peaks identified in such analyses.

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC) for Preliminary Separation

Thin-Layer Chromatography (TLC) and its advanced counterpart, High-Performance Thin-Layer Chromatography (HPTLC), are foundational techniques for the preliminary separation and qualitative analysis of complex mixtures containing compounds like this compound. HPTLC offers significant advantages over classical TLC, including superior separation efficiency, faster analysis times (typically 3 to 20 minutes), and enhanced detection sensitivity, often 5 to 10 times better. researchgate.net This improved performance stems from the use of optimized silica gel 60 stationary phases with smaller, more uniform particle sizes (5-6 µm for HPTLC versus 10-12 µm for TLC) and thinner layers (200 µm), leading to higher packing density, smoother surfaces, reduced sample diffusion, and the formation of compact bands or spots. researchgate.net

HPTLC is a versatile tool for the initial screening and fingerprinting of plant extracts, enabling the separation and identification of diverse phytochemicals, including phytosterols. nih.govijrbat.inplantarc.com For the separation of phytosterols and related triterpenoids, silica gel 60 plates are commonly employed as the stationary phase, though C18 reversed-phase (RP) HPTLC plates are also utilized. nih.govakjournals.com

Various mobile phase compositions have been successfully applied for the separation of sterols and lipid classes:

| Mobile Phase Composition | Application/Analyte Type | Citation |

| Benzene:Ethyl acetate (5:1 v/v) | β-Sitosterol | ijrbat.in |

| Toluene:Ethyl acetate (9:1 v/v) | General phytochemicals, including phytosterols | plantarc.com |

| Ethyl Acetate:Water:Formic Acid:Glacial Acetic Acid (100:26:11:11 v/v/v/v) | General phytochemicals, including phytosterols | plantarc.com |

| Toluene:Ethyl acetate:Formic acid (9:1:0.1 v/v/v) | β-Sitosterol | ijsrst.com |

| n-Hexane:Ethyl acetate (5:1 v/v) | Triterpenic acids and phytosterols on C18 RP HPTLC | akjournals.com |

Detection of separated compounds on TLC/HPTLC plates is often achieved using UV light (e.g., at 254 nm or 366 nm) or by densitometric scanning after post-chromatographic derivatization with spray reagents such as vanillin (B372448) sulphuric acid, anisaldehyde, or molybdophosphoric acid. ijrbat.inplantarc.comakjournals.comijsrst.com A double-development procedure, employing a polar solvent system followed by a nonpolar one, can achieve comprehensive separation of major lipid classes on a single plate. researchgate.net

Countercurrent Chromatography (CCC) Applications

Countercurrent Chromatography (CCC), also known as liquid-liquid chromatography, represents a powerful purification technique that eliminates the need for a solid stationary phase. Instead, it relies on the differential partitioning of analytes between two immiscible liquid phases. akjournals.comunicam.it This unique characteristic offers several advantages, including high loading capacity and excellent recoveries, as there is no irreversible adsorption of compounds onto a solid matrix. akjournals.com CCC is particularly well-suited for the isolation and purification of natural products, including steroids, plant hormones, and essential oils. unicam.it

High-speed countercurrent chromatography (HSCCC or HPCCC) is a modern evolution of CCC, providing faster and more efficient separations. akjournals.comunicam.it This technique has been effectively employed in the concentration of sterol glycosides (SGs) and acylated sterol glycosides (ASGs) prior to quantitative analysis, demonstrating its utility for related sterol compounds. nih.gov Furthermore, CCC has been successfully applied to the isolation and purification of components of γ-oryzanol, a mixture that includes campesteryl ferulate, another esterified phytosterol. mdpi.com

An example of an optimized solvent system for the separation of γ-oryzanol components using high-speed countercurrent chromatography is presented below:

| Solvent System | Volume Ratio (v/v) | Application/Analyte Type | Citation |

| n-Hexane–Dichloromethane–Acetonitrile–[C4mim][PF6] | 10:1:10:0.15 | γ-Oryzanol components | mdpi.com |

General biphasic liquid systems, such as water and octanol, or tertiary and quaternary systems like chloroform/methanol/water or hexane/ethyl acetate/acetone/water, are also commonly employed in CCC applications, with the choice depending on the polarity and partitioning behavior of the target compounds. unicam.it

Advanced Solid-Phase Extraction (SPE) Protocols for Targeted Fractionation

Solid-Phase Extraction (SPE) is a highly selective sample preparation technique essential for the targeted fractionation and purification of compounds like this compound from complex matrices. SPE involves the extraction, partitioning, or adsorption of analytes from a liquid sample onto a solid sorbent. ijrbat.in This technique significantly enhances the quality of subsequent qualitative and quantitative analyses and prolongs the lifespan of chromatographic systems. ijrbat.in

Common SPE sorbents include porous silica and silica modified with various functional groups such as octadecyl (C18), cyanopropyl, and aminopropyl. aocs.org

Aminopropyl SPE : Aminopropyl-bonded silica columns are particularly effective for the isolation of free fatty acid fractions from lipid extracts. nih.govusask.ca These cartridges are designed to retain compounds with polar functional groups, including fatty acids, organic acids, and certain pigments, through dipole-dipole or hydrogen bonding interactions. ijrbat.incore.ac.uk In the context of phytosterols, aminopropyl SPE is instrumental in separating free phytosterols from their esterified forms (often referred to as "combined phytosterols"). For instance, a protocol involves eluting combined phytosterols with n-hexane/ethyl acetate (96:4, v/v), followed by the elution of free phytosterols with n-hexane/ethyl acetate (5:95, v/v). nih.govaocs.org

Silica SPE : Unbonded silica acts as a polar SPE phase, suitable for extracting polar analytes from nonpolar matrices. core.ac.uk It relies on dipole-dipole or hydrogen bonding interactions for retention. core.ac.uk Silica SPE cartridges are utilized for separating free sterols from steryl glycosides and are also valuable for the simultaneous determination of tocopherols (B72186) and sterols. nih.govresearchgate.netcore.ac.uk After derivatization (e.g., to trimethylsilyl derivatives), a normal-phase silica SPE can be employed to separate the sterols from the sample matrix, typically using a solvent system like hexane-tert-butyl methyl ether (99:1) for elution. researchgate.net

SPE methods are capable of separating a wide range of lipid classes into distinct fractions, including steryl esters (such as this compound), free sterols, triacylglycerols, mono- or diacylglycerols, phospholipids (B1166683), and cholesterol. usask.cachemicalbook.com Neutral alumina (B75360) SPE cartridges also find application in determining both free and esterified sterols. core.ac.uk Proper conditioning and equilibration of the SPE sorbent are crucial steps to ensure optimal analyte interaction and recovery. ijrbat.incore.ac.uk

Derivatization Techniques for Enhanced Analytical Resolution and Detection

Derivatization plays a crucial role in enhancing the analytical resolution and detection of compounds like this compound, particularly for techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Phytosterols, including campesterol, possess low volatility and high polarity, making direct GC analysis challenging. mdpi.com Derivatization improves volatility, peak shape, resolution, and sensitivity, and can also stabilize thermally labile compounds. mdpi.comunicam.itnih.govusask.cacore.ac.uk

Trimethylsilyl (TMS) Derivatives : The formation of trimethylsilyl (TMS) derivatives is the most common derivatization strategy for GC analysis of phytosterols. mdpi.comresearchgate.netmdpi.comusask.ca Reagents such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and bis(trimethylsilyl)trifluoroacetamide (BSTFA) are widely used. Often, 1% trimethylchlorosilane (TMCS) is added as a catalyst to enhance the reactivity of hindered hydroxyl groups. mdpi.comusask.ca The silylation process converts phytosterols into their TMS derivatives, which significantly improves their volatility, peak resolution, and quantification. mdpi.com Reaction conditions typically involve heating to 60-70°C for up to an hour, although some silylation mixtures can react completely at room temperature within 5 to 15 minutes. usask.ca Solvents like pyridine (B92270) or dimethyl formamide (B127407) are suitable for silylation reactions. researchgate.net

Acetate Derivatives for Separation : While silylated derivatives are generally more common for GC analysis, phytosterols can also be analyzed as acetate derivatives. core.ac.uk Acetylation, historically performed with acetic anhydride, was a common derivatization method. usask.ca The formation of acetate derivatives, such as cholesterol acetate, β-sitosterol acetate, and stigmasterol acetate, leads to distinct chromatographic separation, enabling the analysis of mixtures of vegetable and animal fats. This indicates that the introduction of the acetate group alters the polarity and chromatographic behavior of the sterol, thereby enhancing its separation from other compounds. It is important to note that acetylating reagents are highly reactive, and any excess reagent must be removed to prevent the formation of interfering artifacts or damage to the chromatographic column. core.ac.uk

Sophisticated Spectroscopic and Physicochemical Approaches for Structural Elucidation of Campesteryl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., 1H-NMR, 13C-NMR, 2D NMR techniques including COSY, NOESY, HMBC, HSQC)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural assignment of campesteryl acetate (B1210297). One-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the chemical environment, connectivity, and spatial proximity of protons and carbons within the molecule.

¹H-NMR (Proton NMR) spectroscopy allows for the initial identification of key proton signals. For instance, the proton at the C3 position, which is attached to the acetate-bearing carbon, typically appears as a multiplet around 4.60 ppm. huji.ac.il The vinyl proton at C6 is observed further downfield at approximately 5.37 ppm. huji.ac.il The numerous methyl protons, including those of the acetate group and the sterol backbone, resonate in the upfield region, with the acetate methyl appearing as a distinct singlet around 2.03 ppm. huji.ac.il

¹³C-NMR (Carbon-13 NMR) spectroscopy complements the proton data by providing the chemical shifts for all 30 carbon atoms in campesteryl acetate. ncats.iofda.gov The carbonyl carbon of the acetate group is readily identified by its characteristic downfield shift to approximately 170.60 ppm. huji.ac.il The carbons of the double bond (C5 and C6) appear in the olefinic region, around 139.64 ppm and 122.64 ppm, respectively. huji.ac.il The C3 carbon, being attached to the oxygen of the acetate group, is found at a deshielded position around 74.01 ppm. huji.ac.il

2D NMR Techniques are crucial for unambiguously assigning the complex and often overlapping signals in the ¹H and ¹³C spectra. princeton.eduhuji.ac.ilgithub.io

COSY (Correlation Spectroscopy) reveals proton-proton couplings through two or three bonds. libretexts.org This is instrumental in tracing the connectivity within the sterol ring system and the side chain. For example, the H3 proton shows correlations with the protons on C2 and C4. huji.ac.il

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. github.ioresearchgate.net This technique is fundamental for assigning the carbon signals based on their attached, and often more easily identifiable, protons. For example, the proton signal at ~4.60 ppm (H3) will show a cross-peak with the carbon signal at ~74.01 ppm (C3). huji.ac.il

HMBC (Heteronuclear Multiple Bond Correlation) identifies longer-range couplings between protons and carbons (typically 2-4 bonds). princeton.eduresearchgate.net This is vital for connecting different spin systems and for assigning quaternary carbons, which have no attached protons and are therefore not observed in HSQC spectra. For instance, the proton signal of the acetate methyl group (~2.03 ppm) will show a correlation to the carbonyl carbon (~170.60 ppm). huji.ac.il

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about protons that are close in space, even if they are not directly connected through bonds. princeton.eduresearchgate.net This is particularly useful for determining the stereochemistry of the molecule.

The following tables summarize typical NMR data for this compound.

Table 1: ¹H-NMR Data for this compound

| Proton | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-3 | ~4.60 | m |

| H-6 | ~5.37 | m |

| Acetate CH₃ | ~2.03 | s |

| Other Methyls | ~0.6-1.1 | m, d, s |

Data derived from studies on similar sterol acetates like cholesteryl acetate. huji.ac.il

Table 2: ¹³C-NMR Data for this compound

| Carbon | Chemical Shift (ppm) |

|---|---|

| C=O (Acetate) | ~170.60 |

| C-5 | ~139.64 |

| C-6 | ~122.64 |

| C-3 | ~74.01 |

| Acetate CH₃ | ~21.4 |

Data derived from studies on similar sterol acetates like cholesteryl acetate. huji.ac.il

X-ray Crystallography for Definitive Stereochemical Confirmation

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. anton-paar.comcrelux.com The technique requires a high-quality single crystal of the compound. anton-paar.com When X-rays are diffracted by the ordered lattice of molecules in the crystal, they produce a unique diffraction pattern. researchgate.net

Mathematical analysis of this pattern allows for the calculation of an electron density map, from which the precise position of each atom in the molecule can be determined. researchgate.net For this compound, this would definitively confirm:

The chair conformation of the A, B, and C rings of the steroid nucleus.

The trans-fusion of the rings.

The β-orientation of the acetate group at C3.

The specific stereochemistry at all chiral centers, including those in the side chain (e.g., at C20 and C24). researchgate.net

While obtaining suitable crystals can be a challenge, a successful X-ray crystallographic analysis provides the most definitive structural evidence, validating the assignments made by spectroscopic methods like NMR. anton-paar.comresearchgate.net

Integration of Multimodal Spectroscopic Data for Novel this compound Analogue Characterization

The characterization of novel analogues of this compound relies on the powerful synergy of multiple spectroscopic techniques. nih.govbiorxiv.org When a new analogue is isolated or synthesized, a systematic approach is employed.

First, UHR-MS is used to determine the exact mass and, consequently, the elemental composition. This immediately reveals how the analogue differs from this compound (e.g., addition of a hydroxyl group, different fatty acid chain, etc.). nih.govresearchgate.net

Next, a suite of 1D and 2D NMR experiments is performed.

¹H and ¹³C-NMR spectra are compared to those of this compound to identify new signals or shifts in existing signals, pointing to the location of the structural modification.

COSY helps to establish the spin systems in the modified part of the molecule.

HSQC and HMBC are critical for assigning the new or shifted signals and for connecting the modified structural motif to the main this compound framework. For example, an HMBC correlation from a new proton to a carbon in the sterol core can pinpoint the location of a new substituent.

NOESY can be used to determine the relative stereochemistry of the new functional groups in relation to the rest of the molecule.

Finally, if the analogue can be crystallized, X-ray crystallography provides the ultimate confirmation of the proposed structure, including the absolute stereochemistry. researchgate.net This integrated, multimodal approach ensures a rigorous and unambiguous structural elucidation of any new this compound analogue. nih.govbiorxiv.org

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Cholesteryl acetate |

Biosynthetic Pathways and Enzymatic Mechanisms Pertaining to Campesteryl Acetate

Origin within the Mevalonate (B85504) Pathway (Isoprenoid Pathway) and its Role in Steroidogenesis

Campesteryl acetate (B1210297) originates from the broader mevalonate pathway, also known as the isoprenoid pathway, which is fundamental to the synthesis of a vast array of essential molecules in eukaryotes. oup.comnih.gov This pathway begins with acetyl-CoA and proceeds through a series of enzymatic reactions to produce isopentenyl pyrophosphate (IPP), a key five-carbon building block. mdpi.comlibretexts.org In plants, isoprenoid precursors are supplied by both the cytosolic mevalonate (MVA) pathway and the plastidic methylerythritol phosphate (B84403) (MEP) pathway. oup.com

The synthesis of sterols, including campesterol (B1663852), commences with the cyclization of squalene (B77637) epoxide. In plants, this is primarily carried out by cycloartenol (B190886) synthase (CAS1) to form cycloartenol. oup.com A series of subsequent enzymatic modifications, including demethylations, isomerizations, and reductions, transform cycloartenol into various phytosterols (B1254722). oup.com One of the major products of this pathway is campesterol, a C28 sterol. chemicalbook.com The direct precursor to campesterol is 24-methylenecholesterol, and the conversion is mediated by the enzyme diminute/dwarf1 (DWF1). chemicalbook.com

Campesterol itself is a crucial branch-point intermediate in plant steroidogenesis. It serves as the primary precursor for the biosynthesis of brassinosteroids (BRs), a class of steroid hormones vital for plant growth and development. frontiersin.orgscribd.comamazonaws.com The biosynthesis of brassinosteroids from campesterol is a complex, branched pathway involving numerous enzymatic steps. oup.comslideshare.net

Enzymology of Sterol Acylation: Identification and Characterization of Relevant Acyltransferases (e.g., BAHD acyltransferases, serine carboxypeptidase-like acyltransferases)

The esterification of sterols, including the formation of campesteryl acetate from campesterol, is catalyzed by specific acyltransferases. These enzymes facilitate the transfer of an acyl group, in this case, an acetyl group from an activated donor molecule, to the hydroxyl group of the sterol. Two prominent families of acyltransferases involved in the acylation of plant secondary metabolites are the BAHD acyltransferases and the serine carboxypeptidase-like (SCPL) acyltransferases.

BAHD Acyltransferases: This superfamily of enzymes is named after the first four members to be characterized: BEAT (benzylalcohol O-acetyltransferase), AHCT (anthocyanin O-hydroxycinnamoyltransferase), HCBT (anthranilate N-hydroxycinnamoyl/benzoyltransferase), and DAT (deacetylvindoline 4-O-acetyltransferase). mdpi.com BAHD acyltransferases utilize acyl-CoA thioesters as the acyl donors. mdpi.comresearchgate.net They are involved in the synthesis of a wide array of plant natural products, including volatile esters and modified flavonoids. mdpi.comresearchgate.net For instance, the BAHD acyltransferase BRASSINOSTEROID INACTIVATOR1 (BIA1) has been shown to use acetyl-CoA to acylate castasterone, a downstream product of campesterol in the brassinosteroid pathway, demonstrating the role of this enzyme family in steroid metabolism. oup.com

Serine Carboxypeptidase-Like (SCPL) Acyltransferases: This distinct family of acyltransferases has evolved from serine carboxypeptidases, a group of proteases. nih.govnih.govresearchgate.net Unlike BAHD acyltransferases, SCPL acyltransferases utilize 1-O-β-acyl-glucose esters as their acyl donors. nih.govresearchgate.net These enzymes have lost their original protease activity and have been adapted for acyl transfer reactions in plant secondary metabolism. capes.gov.br They are characterized by a catalytic triad (B1167595) of amino acids (serine, histidine, and an acidic residue) that facilitates the nucleophilic attack on the ester bond of the acyl donor. nih.govresearchgate.net SCPL acyltransferases are involved in the synthesis of various natural products, including compounds related to plant defense and UV protection. capes.gov.br While their direct involvement in the acylation of campesterol to form this compound is an area of ongoing research, their known function in acylating other plant natural products suggests a potential role. frontiersin.org

Interconversion Dynamics: Biosynthesis of this compound from Campesterol and its Transformation into Other Steroidal Conjugates (e.g., campestanol (B1668247) as brassinosteroid precursor)

The formation of this compound is a direct acylation reaction where an acetyl group is transferred to the 3-beta-hydroxyl group of campesterol. This conversion represents one of several metabolic fates for campesterol within the plant cell.

A primary and well-characterized metabolic route for campesterol is its conversion to campestanol, which serves as a key intermediate in the biosynthesis of brassinosteroids. amazonaws.comresearchgate.nethebmu.edu.cn This conversion is catalyzed by the enzyme steroid 5α-reductase, encoded by the DET2 gene in Arabidopsis. amazonaws.comresearchgate.net The pathway from campesterol to campestanol involves several intermediates, including campest-4-en-3β-ol and campest-4-en-3-one. researchgate.net

The balance between the acylation of campesterol to form this compound and its conversion to campestanol and other downstream products is likely tightly regulated, reflecting the plant's metabolic needs. The formation of steryl esters like this compound can be a mechanism for storing sterols in a less active form within cellular compartments like lipid droplets. nih.gov This storage can buffer the pool of free sterols available for membrane synthesis or for the production of hormones like brassinosteroids.

The following table summarizes the key molecules and their roles in the interconversion dynamics of campesterol:

| Molecule | Precursor | Product(s) | Key Enzyme(s) | Function |

| Campesterol | 24-Methylenecholesterol | This compound, Campestanol | Acyltransferases, Steroid 5α-reductase (DET2) | Precursor for this compound and brassinosteroids. chemicalbook.comscribd.comamazonaws.com |

| This compound | Campesterol, Acetyl-CoA | - | Acyltransferases | Sterol storage form. |

| Campestanol | Campesterol | Castasterone and other brassinosteroids | Steroid 5α-reductase (DET2) | Intermediate in brassinosteroid biosynthesis. amazonaws.comresearchgate.net |

Acetate Metabolism in Biological Systems: Roles of Acetyl-CoA Synthetase (ACS) and Acetate Non-Utilizing Enzymes (ACN1) in Plant Carbon Flux

The acetyl group required for the synthesis of this compound is derived from acetyl-coenzyme A (acetyl-CoA), a central metabolite in all living organisms. nih.gov In plants, the generation and utilization of acetyl-CoA are highly compartmentalized, with distinct pools in the plastids, peroxisomes, mitochondria, and cytosol. oup.com The maintenance of acetate homeostasis is critical, as high levels of acetate can be toxic to plant cells. frontiersin.org Two key enzymes involved in activating acetate to acetyl-CoA are Acetyl-CoA Synthetase (ACS) and Acetate Non-Utilizing 1 (ACN1). nih.govnih.gov

Acetyl-CoA Synthetase (ACS): This enzyme is primarily located in the plastids and catalyzes the formation of acetyl-CoA from acetate and CoA, a reaction that requires ATP. nih.gov While initially thought to be a major source of acetyl-CoA for fatty acid synthesis, it is now understood that its primary role is in maintaining acetate homeostasis and recovering carbon that might otherwise be lost, for example, through ethanol (B145695) production during hypoxia. nih.govplantae.orgiastate.edu ACS allows the plant to metabolize cellular acetate, contributing to the biosynthesis of fatty acids and some amino acids. nih.govplantae.org The activity of ACS itself can be regulated by post-translational modifications, such as lysine (B10760008) acetylation, which can inhibit its catalytic efficiency. frontiersin.org

Acetate Non-Utilizing 1 (ACN1): ACN1 is a peroxisomal enzyme that also catalyzes the activation of acetate to acetyl-CoA. nih.govoup.comnih.gov It functions redundantly with ACS to prevent the accumulation of toxic levels of acetate. nih.govplantae.orgresearchgate.net The acetyl-CoA produced by ACN1 in the peroxisomes can be incorporated into organic acids and amino acids. nih.govplantae.org The dual localization of acetate activation in both plastids and peroxisomes provides metabolic flexibility to the plant. nih.govplantae.org

The following table outlines the key features of ACS and ACN1 in plant acetate metabolism:

| Enzyme | Cellular Location | Function | Significance |

| Acetyl-CoA Synthetase (ACS) | Plastids | Activates acetate to acetyl-CoA. nih.gov | Maintains acetate homeostasis, recovers carbon, contributes to fatty acid and amino acid biosynthesis. nih.govplantae.orgiastate.edu |

| Acetate Non-Utilizing 1 (ACN1) | Peroxisomes | Activates acetate to acetyl-CoA. nih.govoup.com | Redundant function with ACS in preventing acetate toxicity, incorporates acetate into organic acids and amino acids. nih.govnih.govplantae.orgosti.gov |

Enzymatic and Chemical Modifications of Campesteryl Acetate for Academic Inquiry

In vitro Enzymatic Hydrolysis and Deacetylation Studies

The cleavage of the ester bond in campesteryl acetate (B1210297), releasing campesterol (B1663852) and acetic acid, is a key reaction studied in vitro using various hydrolases. This process, known as hydrolysis or deacetylation, is primarily investigated using sterol-specific enzymes and other non-specific esterases.

Cholesterol Esterases: Cholesterol esterases (CEs), also known as sterol esterases (EC 3.1.1.13), are enzymes that catalyze the hydrolysis of fatty acid esters of cholesterol and other sterols in aqueous environments. csic.es These enzymes are crucial in lipid metabolism and are capable of acting on a variety of sterol esters. csic.esworthington-biochem.com Research has demonstrated that cholesterol esterases can hydrolyze phytosterol esters. For instance, studies on γ-oryzanol, a mixture containing campesteryl ferulate, have shown that cholesterol esterases catalyze a sterol-specific hydrolysis, liberating campesterol from its ferulate ester. researchgate.net This indicates a high potential for cholesterol esterase to similarly hydrolyze campesteryl acetate, given the shared campesterol core. The reaction mechanism involves the cleavage of the ester linkage to yield the free sterol and a fatty acid. creative-enzymes.com The hydrolysis of water-insoluble esters like this compound typically requires activation by bile salts. worthington-biochem.comsigmaaldrich.com

Esterases Affecting Cellulose (B213188) Acetate Models: In a different context, esterases have been extensively studied for their ability to deacetylate cellulose acetate, a synthetic polymer. d-nb.inforesearchgate.net Enzymes such as acetyl xylan (B1165943) esterases (AXE) and specialized cellulose acetate esterases have been identified that can remove acetyl groups from complex substrates. d-nb.infonih.gov For example, an esterase from Neisseria sicca was shown to hydrolyze acetyl moieties in cellulose acetate. nih.gov Studies using model compounds like glucose pentaacetate have shown that many of these esterases are effective at deacetylation. mdpi.comresearchgate.net However, their efficacy is often dependent on the degree of substitution and the length of the polymer chain. mdpi.com While these enzymes are not specific to sterols, their ability to hydrolyze acetate esters suggests they could potentially act on this compound, although their efficiency might be lower compared to sterol-specific enzymes due to the different molecular architecture of the substrate.

The table below summarizes the characteristics of enzymes with potential activity towards this compound based on their action on analogous substrates.

| Enzyme Type | Source Example | Substrate Analogues | Key Findings |

| Cholesterol Esterase (Sterol Esterase) | Porcine Pancreas, Pseudomonas sp. | Cholesteryl Oleate, Campesteryl Ferulate | Catalyzes hydrolysis of sterol esters; activity often requires bile salts. researchgate.netsigmaaldrich.comsigmaaldrich.com |

| Acetyl Xylan Esterase | Fungal/Bacterial Sources | Cellulose Acetate, Glucose Pentaacetate | Capable of deacetylating complex substrates; activity depends on the degree of substitution. d-nb.infomdpi.com |

| Cellulose Acetate Esterase | Neisseria sicca | Cellulose Acetate (DS 0.88) | Purified enzyme shows specific activity towards acetyl esters on a polymer backbone. nih.gov |

Regioselective and Stereoselective Synthesis of this compound Stereoisomers and Related Derivatives

The chemical synthesis of this compound and its derivatives allows for the creation of specific stereoisomers and functionalized analogues for detailed study. These synthetic approaches are crucial for understanding structure-activity relationships.

24S-Epimer Synthesis: Campesterol is the (24R)-24-methylcholesterol. Its C-24 epimer is (24S)-24-methylcholesterol, also known as epicampesterol. A synthesis of both this compound and its 24S-epimer was successfully accomplished in 1970. researchgate.net The methodology started from optically active 3,4-dimethylpentylmagnesium bromides which were reacted with pregnenolone (B344588) acetate to construct the sterol side chain, leading to the two distinct epimers. researchgate.netwikipedia.org The ability to synthesize both the naturally occurring 24R form and its 24S counterpart is significant for biological studies, as organisms may exhibit differential utilization or recognition of stereoisomers. researchgate.net

Fluoro-derivatives Synthesis: Fluoro-derivatives of sterols are of interest for creating metabolic probes and potential bioactive compounds. The synthesis of campesteryl fluoroacetate (B1212596) has been reported. usda.gov This compound was created as part of a study to develop delayed-action toxicants. usda.gov A general method for creating such derivatives involves reacting the parent alcohol (campesterol) with a fluorinating agent. For instance, diethylaminosulfur trifluoride (DAST) is a common reagent used to convert alcohols to their corresponding fluoro derivatives. nbu.ac.in Another reported synthesis involved preparing 16-fluoropalmitic acid and subsequently esterifying it with the sterol, though the specific sterol used in the example was not campesterol. usda.gov Similarly, cholesteryl fluoroacetate was synthesized from cholesterol, indicating that the same chemistry can be applied to campesterol to yield campesteryl fluoroacetate. usda.gov

The table below outlines synthetic strategies for this compound derivatives.

| Derivative | Key Precursors | Synthetic Strategy | Reference |

| (24S)-Campesteryl Acetate | Optically active 3,4-dimethylpentylmagnesium bromide, Pregnenolone acetate | Grignard reaction to build the stereospecific side chain. | researchgate.net, wikipedia.org |

| Campesteryl Fluoroacetate | Campesterol, Fluoroacetic acid (or its acid chloride) | Esterification of the 3β-hydroxyl group of campesterol. | usda.gov |

Elucidation of Enzyme Kinetics and Catalytic Mechanisms Involved in this compound Transformation

Understanding the kinetics and catalytic mechanisms of enzymes that act on this compound is fundamental to predicting their behavior and engineering them for specific applications. The primary enzymes of interest are the cholesterol esterases (CEs).

Catalytic Mechanism: Sterol esterases, like most esterases, belong to the α/β-hydrolase fold family and typically utilize a catalytic triad (B1167595) for hydrolysis. worthington-biochem.comcsic.es In fungal sterol esterases, this triad is composed of serine (Ser), glutamate (B1630785) (Glu), and histidine (His). csic.es The mechanism proceeds via nucleophilic attack by the serine residue on the carbonyl carbon of the acetate group of this compound. This forms a tetrahedral intermediate, which is stabilized by an "oxyanion hole" within the enzyme's active site. csic.es The intermediate then collapses, releasing the campesterol alcohol moiety and forming an acetyl-enzyme intermediate. Finally, the acetyl-enzyme is hydrolyzed by a water molecule, regenerating the free enzyme and releasing acetic acid. cam.ac.uk Studies have shown that the sterol's core structure is a key determinant for substrate recognition; cholesterol esterases hydrolyze esters of desmethylsterols like campesterol and β-sitosterol, but not 4,4'-dimethylsterols like cycloartenyl ferulate, highlighting the enzyme's specificity. researchgate.net

Enzyme Kinetics: The kinetics of ester hydrolysis by cholesterol esterase are typically described by the Michaelis-Menten equation, characterized by the parameters Km (Michaelis constant) and Vmax (maximum reaction rate). libretexts.org Km represents the substrate concentration at which the reaction rate is half of Vmax and is an inverse measure of the enzyme's affinity for the substrate. libretexts.org While specific kinetic data for this compound is not widely published, data for structurally similar substrates provide valuable insights. For example, a cholesterol esterase from Pseudomonas sp. showed a Km of 70 µM for cholesteryl oleate. sigmaaldrich.com The same enzyme displayed different hydrolysis rates for esters with different fatty acid chains, with a preference for longer-chain unsaturated fatty acids over short-chain saturated ones like acetate. sigmaaldrich.com This suggests that the hydrolysis of this compound may be slower than that of campesteryl oleate.

The following table presents relative hydrolysis rates for various cholesteryl esters by a microbial cholesterol esterase, which can be used to infer potential relative rates for the corresponding campesteryl esters.

| Substrate (Cholesteryl Ester) | Fatty Acid Chain | Relative Reaction Rate (%) |

| Cholesteryl Linoleate | 18:2 | 100 |

| Cholesteryl Oleate | 18:1 | 105 |

| Cholesteryl Palmitate | 16:0 | 34 |

| Cholesteryl Stearate | 18:0 | 8.0 |

| Cholesteryl Acetate | 2:0 | 2.9 |

| Data adapted from a cholesterol esterase from Pseudomonas sp. sigmaaldrich.com |

This kinetic data indicates that the nature of the acyl group significantly influences the rate of hydrolysis, with short-chain esters like acetate being hydrolyzed much less efficiently than long-chain esters. sigmaaldrich.com

Ecological and Physiological Roles of Campesteryl Acetate in Non Human Organisms

Contribution to Plant Membrane Biophysics and Structural Integrity

While direct studies on campesteryl acetate (B1210297) are limited, the role of its core components, campesterol (B1663852) and acetate, as well as the broader class of phytosterols (B1254722) and their esters, provides significant insight into its likely functions within plant membranes. Plant sterols are crucial for modulating the fluidity, permeability, and structural integrity of cell membranes. nih.govmdpi.comresearchgate.net They interact with phospholipids (B1166683) and sphingolipids, influencing the mobility of fatty acyl chains and thereby regulating membrane dynamics. researchgate.netbiorxiv.org This regulation is vital for the proper functioning of membrane-bound enzymes and transport proteins. researchgate.net

The basic structure of a cell membrane is a lipid bilayer, which acts as a barrier between the cell and its environment and also separates different compartments within the cell. nih.gov The integration of proteins into these membranes allows for selective transport and signaling. nih.gov Cholesterol, a well-known sterol in animal cells, acts as a buffering agent to maintain necessary membrane fluidity. cornell.edu In plants, a diverse array of phytosterols, including campesterol, performs analogous functions. biorxiv.orgnih.gov These molecules are essential for organizing the membrane and modulating the activity of embedded proteins like H+-ATPases. researchgate.net

The esterification of phytosterols, forming compounds like campesteryl acetate, can alter their interaction with the membrane. While free sterols are known to be integral structural components, their esters might have different localizations and functions. researchgate.net For instance, studies on cholesterol acetate suggest it can have antioxidant effects within lipid membranes at low concentrations. scielo.br The properties of this compound within a membrane are likely influenced by the length of the acyl chain; short-chain esters like acetate may have distinct biophysical effects compared to the more common long-chain fatty acid esters. scielo.brnih.gov

Involvement in Plant Defensive Strategies and Stress Responses (e.g., pathogen resistance, allelopathic interactions)

This compound is implicated in plant defense through the roles of its parent compound, campesterol, and related phytosterols. Plants employ a multi-layered defense system against herbivores and pathogens, which includes physical barriers and the production of toxic or repellent chemical compounds. mdpi.comnih.gov Phytosterols are key players in these defense mechanisms.

Alterations in the biosynthesis of phytosterols can compromise a plant's innate immunity. For example, silencing the SQUALENE (B77637) SYNTHASE gene in Nicotiana benthamiana, a crucial step in phytosterol production, weakens its resistance to various bacterial pathogens. nih.gov This is linked to an increase in nutrient efflux into the apoplast, which the pathogens can then exploit. nih.gov Similarly, Arabidopsis mutants with defects in sterol biosynthesis show compromised immunity. nih.gov The balance of different phytosterols, such as β-sitosterol and stigmasterol (B192456), appears to be critical for modulating membrane permeability and, consequently, plant defense. nih.gov

Upon pathogen attack, plants can initiate Pattern-Triggered Immunity (PTI) and Effector-Triggered Immunity (ETI), which involve complex signaling cascades. premierscience.com Research suggests that sterol biosynthesis is induced during these immune responses, helping to restrict nutrient availability to the invading pathogen. nih.gov For instance, the expression of AtCYP710A1, a gene involved in converting β-sitosterol to stigmasterol, is significantly upregulated upon inoculation with nonhost pathogens. nih.gov

Furthermore, some compounds involved in plant defense are volatile organic compounds (VOCs), which can act as signals to repel herbivores or attract their natural predators. mdpi.com These VOCs can include acetate-containing molecules like (Z)-3-hexenyl acetate, which has been shown to induce defense-related gene expression in sweet pepper plants. frontiersin.org While this compound itself is not a volatile compound, its acetate component is part of this broader class of defense-related molecules.

Sclareol, a diterpene with antimicrobial properties, has been shown to induce disease resistance in plants. mdpi.com Its application leads to an increase in the endogenous levels of campesterol and stigmasterol, suggesting that these phytosterols are involved in the sclareol-induced defense response. mdpi.com This indicates a direct link between elevated phytosterol levels and enhanced resistance to pathogens.

Role as a Precursor in Plant Growth and Development Regulation (e.g., Brassinosteroid biosynthesis)

One of the most well-documented roles of campesterol, and by extension its acetate ester, is as a direct precursor in the biosynthesis of brassinosteroids (BRs). researchgate.netbioone.orgresearchgate.net BRs are a class of steroid phytohormones that regulate a multitude of physiological processes, including cell elongation and division, vascular development, seed germination, and stress tolerance. scielo.brfrontiersin.orgmdpi.com

The biosynthesis of brassinolide (B613842), the most active brassinosteroid, begins with campesterol. bioone.orgnih.gov A series of enzymatic reactions, including reductions, hydroxylations, and oxidations, convert campesterol into various intermediates and ultimately to brassinolide. nih.gov There are two main pathways for this conversion, known as the early and late C-6 oxidation pathways. bioone.orgnih.gov The initial step in the classical pathway involves the conversion of campesterol to campestanol (B1668247). bioone.org Genetic studies using mutants of Arabidopsis thaliana have been instrumental in elucidating the steps of this pathway. scielo.brnih.gov For example, mutants deficient in campesterol biosynthesis also exhibit brassinosteroid deficiency, leading to dwarf phenotypes that can be rescued by the external application of brassinolide or its precursors. scielo.br

The identification of campestanyl acetate in pumpkin seeds, alongside campesterol, campestanol, and brassinosteroids, provides evidence for the presence and potential role of acetylated sterols within this biosynthetic pathway. koreascience.kr While free campesterol is the direct precursor, this compound could potentially serve as a storage or transport form, which can be hydrolyzed to release campesterol for BR synthesis when needed. The esterification of related compounds, such as teasterone (B1253636) (a BR intermediate) with fatty acids, has been suggested as a mechanism for storing the hormone during pollen development. bioone.orgnih.gov

The regulation of sterol composition, particularly the levels of campesterol, is therefore critical for normal plant growth and development due to its role in producing these essential hormones. researchgate.netbiorxiv.org

Interplay with Microbial Metabolism in Diverse Ecosystems (e.g., bacterial acetate metabolism, microbial upgrading of acetate)

The components of this compound—campesterol and acetate—are both involved in the metabolic activities of various microorganisms. Bacteria can utilize acetate as a carbon and energy source. Acetate can enter bacterial cells and is typically converted to acetyl-CoA by the enzyme acetyl-CoA synthetase. mdpi.comnih.gov This acetyl-CoA can then enter central metabolic pathways like the Krebs cycle for energy production or be used in biosynthetic processes. mdpi.comnih.gov In some microbial communities, the acetate produced by one group of organisms can be consumed by another. For example, in the gut, acetate produced by Bacteroidetes can be used by Firmicutes to produce butyrate. portlandpress.com

The degradation of phytosterols, including campesterol, by microorganisms is a significant process, particularly in the industrial production of steroid drug precursors. mdpi.comasm.org Bacteria like Mycolicibacterium (formerly Mycobacterium) can selectively cleave the side chain of sterols like sitosterol (B1666911) and campesterol, a process that generates valuable steroid nuclei like androstenedione (B190577) (AD). mdpi.comasm.org This microbial transformation involves a series of enzymatic reactions analogous to fatty acid β-oxidation and produces acetyl-CoA and propionyl-CoA as byproducts. mdpi.comoup.com

The acetate moiety of this compound could directly feed into the acetate metabolism of these and other bacteria. The presence of acetate can influence microbial metabolism and growth. While it serves as a substrate, high concentrations can sometimes inhibit growth in certain microorganisms. nih.govresearchgate.netnih.gov In some ecosystems, such as subsurface sediments, the addition of acetate can stimulate microbial growth, leading to complex interactions within the microbial community, including the proliferation of protozoa that harbor methanogenic endosymbionts. frontiersin.org

In the context of industrial biotechnology, there is interest in the "microbial upgrading" of acetate. Engineered oleaginous yeasts like Yarrowia lipolytica have been developed to convert acetate, often a byproduct of industrial processes, into valuable microbial lipids. acs.org This involves overexpressing key enzymes like acetyl-CoA synthetase to enhance the yeast's ability to utilize acetate. acs.org

The breakdown of this compound in a microbial environment would release both the campesterol core and acetate. The campesterol could be degraded by organisms like Mycolicibacterium, while the acetate could be utilized by a wide range of bacteria and yeasts, influencing the local microbial dynamics and metabolic fluxes.

Emerging Research Trajectories and Future Perspectives in Campesteryl Acetate Studies

Application of Metabolomics and Fluxomics for Systems-Level Understanding of its Biological Networks

Metabolomics, the large-scale study of small molecules or metabolites, provides a direct snapshot of an organism's physiological state. science.gov Fluxomics builds upon this by measuring the rates of metabolic reactions, offering a dynamic view of the flow of molecules through biological networks. researchgate.net Together, these disciplines provide a powerful framework for understanding the complex interplay of metabolic pathways, moving beyond the study of individual components to a systems-level perspective. researchgate.net

While no large-scale metabolomics or fluxomics studies have focused exclusively on campesteryl acetate (B1210297), the application of these techniques to plant and microbial lipid metabolism demonstrates their potential. In plants, phytosterols (B1254722) and their esters are integral to membrane structure and stress responses. researchgate.net A hypothetical study applying these methods to an organism known to produce campesteryl acetate, such as the microalga Pavlova pinguis, could reveal crucial information. uma.pt By comparing the metabolome of cells under normal versus stress conditions (e.g., heat or nutrient deprivation), researchers could quantify changes in the pools of free campesterol (B1663852), this compound, and related conjugates like steryl glucosides.

Fluxomics, often using 13C-labeled precursors, could then trace the flow of carbon through the sterol biosynthetic pathway. researchgate.net This would elucidate the rates of synthesis and interconversion between campesterol and its acetylated form, revealing how the organism dynamically allocates this sterol to different functional pools (e.g., structural membrane components vs. storage forms) in response to environmental cues. Such an approach would provide an integrated view of the network in which this compound operates, uncovering its connections to central carbon metabolism, fatty acid synthesis, and stress-response pathways.

| Technique | Description | Potential Application to this compound Research |

| Untargeted Metabolomics | Comprehensive analysis to detect and relatively quantify as many metabolites as possible in a sample, often using LC-MS or GC-MS. | Identification of novel sterol derivatives and mapping the metabolic footprint of genetic or environmental changes related to this compound production. |

| Targeted Metabolomics | Precise quantification of a predefined group of specific metabolites. | Accurate measurement of the concentrations of this compound, campesterol, and key precursors/derivatives in different tissues or conditions. |

| Flux Balance Analysis (FBA) | A computational method to predict metabolic flux distribution in a genome-scale model without requiring detailed kinetic parameters. | Modeling how perturbations in gene expression (e.g., enzyme knockouts) would redirect metabolic flux towards or away from this compound synthesis. |

| 13C-Metabolic Flux Analysis (13C-MFA) | An experimental technique using stable isotope tracers (like 13C-glucose) to precisely measure intracellular metabolic fluxes. researchgate.net | Tracing the carbon atoms from a primary carbon source through the entire biosynthetic pathway to this compound, quantifying the in-vivo activity of each enzymatic step. |

Strategies for Genetic Engineering and Synthetic Biology to Manipulate this compound Biosynthesis and Accumulation

Synthetic biology combines principles from engineering and biology to design and construct new biological parts, devices, and systems. nih.gov These tools offer unprecedented control over metabolic pathways, enabling the targeted manipulation of this compound biosynthesis and its accumulation in host organisms. The primary strategies involve enhancing precursor supply, boosting the activity of the final enzymatic step, and eliminating competing metabolic pathways.

The biosynthesis of this compound begins with the mevalonate (B85504) pathway, which produces isoprenoid building blocks. libretexts.org These are assembled into cycloartenol (B190886) (in plants) and finally converted to campesterol through a series of enzymatic modifications. libretexts.org Campesterol is a critical precursor for brassinosteroids, a class of plant hormones, making its metabolic node highly regulated. nih.gov The final step is the esterification of campesterol with an acetyl group, a reaction likely catalyzed by a sterol acyltransferase (SAT).

| Strategy | Target Gene/Pathway | Expected Outcome | Relevant Organism(s) |

| Enhance Precursor Supply | HMG-CoA Reductase; Squalene (B77637) Synthase | Increased metabolic flux into the sterol pathway, boosting the overall pool of campesterol. libretexts.org | Plants, Microalgae, Yeast |

| Boost Final Conversion Step | Sterol Acyltransferase (SAT) / Acetyl-CoA:Sterol Acyltransferase (ASAT) | Increased rate of conversion of free campesterol to this compound. | Plants, Microalgae, Yeast |

| Block Competing Pathways | Brassinosteroid Synthesis Pathway Enzymes (e.g., DET2, DWF4) | Diversion of campesterol away from hormone production and towards storage as this compound. nih.gov | Plants |

| Eliminate Conjugate Formation | Sterol Glycosyltransferase (SGT) | Prevention of campesterol conversion to steryl glucosides, making more available for acetylation. science.gov | Plants, Fungi |

Advanced Computational Modeling for Structure-Function Relationship Predictions and Biosynthetic Pathway Elucidation

Advanced computational modeling has become an indispensable tool in molecular biology, allowing researchers to simulate and predict molecular interactions at an atomic level. researchgate.net Techniques like molecular docking and molecular dynamics (MD) simulations are particularly relevant for elucidating the structure-function relationships of lipids like this compound.

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This could be used to screen for potential protein targets of this compound, "docking" the molecule into the active sites of various enzymes or receptors to generate hypotheses about its biological function. For example, docking could suggest whether this compound binds to nuclear receptors or membrane-bound signaling proteins.

Molecular dynamics (MD) simulations provide a more dynamic picture, modeling the movement of atoms and molecules over time. researchgate.net This is exceptionally useful for understanding how sterols and their esters behave within a biological membrane. A powerful example comes from studies on the related phytosterol β-sitosterol and the sterol ester γ-oryzanol. researchgate.net MD simulations of these molecules revealed how they self-assemble into tubule structures, a process dependent on specific hydrogen bonding and molecular stacking that would be impossible to observe through conventional experiments alone. researchgate.net Similar simulations could model how this compound orients itself within a phospholipid bilayer, how it affects membrane fluidity and permeability, and how it interacts with other membrane components like proteins or free sterols. This would provide a mechanistic basis for its structural role in the cell.

| Modeling Technique | Primary Function | Specific Application for this compound |

| Homology Modeling | Predicts the 3D structure of a protein based on its amino acid sequence and the known structure of a related protein. | Generate a 3D model of the sterol acyltransferase responsible for this compound synthesis to study its active site. |

| Molecular Docking | Predicts the binding mode and affinity of a small molecule (ligand) to a protein (receptor). nih.gov | Predict interactions between this compound and potential enzyme or receptor targets; study how it fits in the active site of its biosynthetic enzymes. |

| Molecular Dynamics (MD) | Simulates the physical movements of atoms and molecules over time. researchgate.net | Model the behavior of this compound within a cell membrane to understand its effect on membrane properties like fluidity and order. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlates variations in the chemical structure of compounds with changes in their biological activity. | Predict the biological activity of hypothetical, novel derivatives of this compound based on structural modifications. |

Discovery of Novel Biological Sources and Uncharacterized Roles of this compound in Underexplored Organisms and Environments

While this compound has been identified in common plants like corn (Zea mays), significant potential exists for its discovery in less-explored biological niches. The vast chemical diversity of the natural world, particularly in marine and microbial ecosystems, represents a largely untapped resource for novel bioactive compounds.

Microalgae, in particular, are emerging as prolific and diverse producers of phytosterols and their derivatives. researchgate.net Species such as Pavlova pinguis and Pavlova viridis have been identified as rich sources of various lipids and phytosterols, making them prime candidates for finding significant quantities of this compound or its close chemical relatives. uma.ptresearchgate.net Fungi are another key group, known to produce ergosterol (B1671047) instead of campesterol, but the enzymatic machinery for sterol esterification is present, suggesting that engineered fungi could be potent producers. researchgate.net The exploration of extremophiles—organisms living in harsh environments—may also yield novel sterol structures or biosynthetic pathways.

The roles of this compound are likely multifaceted. Based on the functions of its parent molecule, its primary role is probably structural. Phytosterols are essential components of cellular membranes, where they modulate fluidity and permeability, analogous to cholesterol in animal cells. nih.gov The acetylation of campesterol likely modifies this function, potentially targeting it to specific membrane microdomains (lipid rafts) or packaging it for storage in lipid droplets. Furthermore, as the precursor campesterol is vital for synthesizing brassinosteroid hormones in plants, this compound could act as a regulatory storage form, sequestering excess campesterol to be released by enzymatic cleavage when needed for hormone production. nih.gov

| Organism/Group | Known/Potential Presence | Significance |

| Higher Plants | Identified in Zea mays and Litsea sericea. | Established terrestrial sources; likely widespread in the plant kingdom. |

| Marine Microalgae | Species like Pavlova pinguis and Pavlova viridis are rich in phytosterols; related steryl glycosides are confirmed in many species. uma.ptresearchgate.net | A highly promising and biodiverse source for novel sterol discovery and sustainable biotechnological production. |

| Fungi | Produce ergosterol and its esters; possess sterol-modifying enzymes. researchgate.net | Potential as engineered hosts for production; natural fungi may contain analogous acetylated sterols. |

| Bacteria | Some bacteria are known to modify host sterols (e.g., producing cholesteryl glucosides). libretexts.org | Underexplored; symbiotic or pathogenic bacteria could possess novel sterol-modifying enzymes. |

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying and quantifying Campesteryl acetate in complex biological matrices?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with trimethylsilyl (TMSi) ether derivatization is widely used for sterol analysis. Derivatization enhances volatility and stability, enabling precise separation and quantification. Mass spectral libraries and comparison with authentic standards (e.g., this compound TMSi ether) are critical for identification. For validation, tandem mass spectrometry (MS/MS) or high-resolution MS can resolve co-eluting compounds .

Q. How is this compound synthesized for experimental use in lipid research?

- Methodological Answer : this compound is synthesized via acetylation of campesterol using acetic anhydride in anhydrous pyridine. The reaction is monitored via thin-layer chromatography (TLC), and the product is purified using silica gel column chromatography. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C NMR) to verify acetylation at the 3β-hydroxyl group. Purity is assessed via high-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) .

Q. What precautions are necessary to prevent interference from related compounds during this compound analysis?

- Methodological Answer : To avoid artifacts, researchers should:

- Use selective derivatization agents (e.g., TMSi reagents specific for sterols).

- Include controls for lipid-soluble vitamins (e.g., tocopheryl acetate) that may co-elute.

- Validate results with orthogonal techniques like GC-electron ionization (EI)/MS or liquid chromatography (LC)-MS .

Advanced Research Questions

Q. What experimental design considerations are critical when studying this compound’s role in cholesterol homeostasis?

- Methodological Answer : Key considerations include:

- Isotopic labeling : Use C- or H-labeled this compound to track metabolic flux in vivo.

- Model systems : Select physiologically relevant models (e.g., transgenic mice with altered sterol metabolism).

- Longitudinal sampling : Temporal profiling of plasma, liver, and fecal samples to assess dynamic changes.

- Dietary controls : Standardize chow composition to eliminate confounding dietary sterols .

Q. How can researchers address discrepancies in reported bioactivity of this compound across different model systems?

- Methodological Answer : Contradictions often arise from variations in experimental conditions. Strategies include:

- Cross-model validation : Compare results in cell lines (e.g., HepG2), organoids, and animal models.

- Protocol standardization : Adopt uniform extraction methods (e.g., Folch vs. Bligh-Dyer) and quantification thresholds.

- Meta-analysis : Aggregate data from published studies to identify dose-response trends or species-specific effects .

Q. What methodologies are employed to study this compound’s interaction with lipid rafts in cellular membranes?

- Methodological Answer : Lipid raft studies utilize:

- Detergent-resistant membrane (DRM) assays : Isolation of raft fractions via sucrose density gradient centrifugation.

- Fluorescence techniques : Förster resonance energy transfer (FRET) to probe proximity to raft markers (e.g., flotillin-1).

- Atomic force microscopy (AFM) : Nanoscale imaging of membrane topology changes induced by sterol incorporation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.